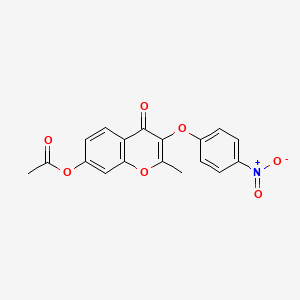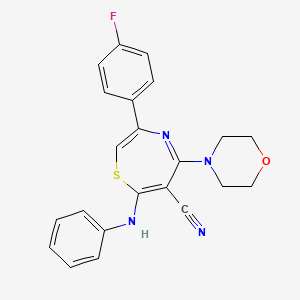
7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazepine derivatives, including compounds with similar structures to 7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile, are of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are synthesized through various synthetic pathways and are studied for their molecular structure, chemical reactions, and physical and chemical properties to determine their potential applications in pharmaceuticals and other fields.
Synthesis Analysis
The synthesis of thiazepine derivatives often involves multi-step reactions, starting from readily available precursors. For instance, Al-huniti et al. (2007) describe the preparation of substituted [1,4]thiazepino[2,3-h]quinolinecarboxylic acid through a PPA-catalyzed thermal lactamization process, highlighting the complexity and the steps involved in synthesizing thiazepine derivatives Al-huniti et al., 2007.
Molecular Structure Analysis
The molecular structure of thiazepine derivatives is characterized using various spectroscopic techniques, including IR, MS, and NMR. The structural analysis provides insight into the compound's molecular conformation, which is crucial for understanding its reactivity and interaction with biological targets. For example, Wissner et al. (2000) discuss the structure-activity relationships of quinoline-3-carbonitriles, which share a similar structural motif with thiazepine derivatives, indicating the importance of molecular structure in determining biological activity Wissner et al., 2000.
Chemical Reactions and Properties
Thiazepine derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, to form a wide range of heterocyclic compounds with potential pharmacological activities. The chemical reactivity of these compounds is influenced by their structural features, such as the presence of electron-withdrawing or electron-donating groups. El-Dean et al. (2010) describe the reactions of a tetrahydrothieno[2,3-c]isoquinoline derivative, showcasing the versatility of thiazepine derivatives in chemical transformations El-Dean et al., 2010.
Wissenschaftliche Forschungsanwendungen
Potential Applications in Medicinal Chemistry
Kinase Inhibition
A series of 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles were synthesized and evaluated as inhibitors of epidermal growth factor receptor (EGFR) kinase, demonstrating that these compounds are effective inhibitors with activity comparable to 4-anilinoquinazoline-based inhibitors. These findings suggest that related structures could be explored for kinase inhibition, potentially including the compound (Wissner et al., 2000).
Antimicrobial Activities
Research on linezolid-like molecules, including 3-fluoro-4-(morpholin-4-yl)aniline derivatives, showed good antitubercular activities. This highlights the potential for exploring similar structures for antimicrobial properties (Başoğlu et al., 2012).
Src Kinase Inhibition
Optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity led to compounds with increased inhibition of both Src kinase activity and Src-mediated cell proliferation, indicating the potential use of related compounds in cancer research (Boschelli et al., 2001).
Selective Inhibition of Human Cathepsin S
A study on 2,4,6-trisubstituted 1,3,5-triazines, including those with morpholine and N-Boc piperidine, showed selective inhibition of human cysteine cathepsin S, suggesting that structurally related compounds might have applications in diseases where cathepsin S plays a role (Tber et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-anilino-3-(4-fluorophenyl)-5-morpholin-4-yl-1,4-thiazepine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4OS/c23-17-8-6-16(7-9-17)20-15-29-22(25-18-4-2-1-3-5-18)19(14-24)21(26-20)27-10-12-28-13-11-27/h1-9,15,25H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAUULRAWSDHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CSC(=C2C#N)NC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Anilino-3-(4-fluorophenyl)-5-morpholino-1,4-thiazepine-6-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



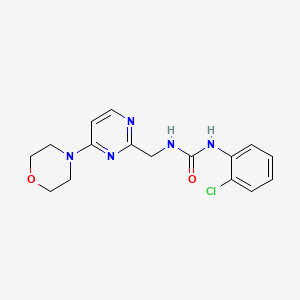
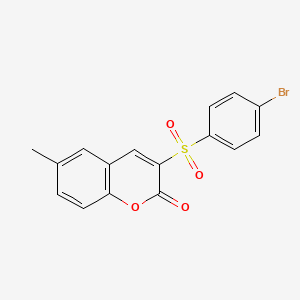
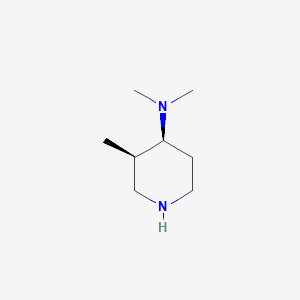
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2495945.png)
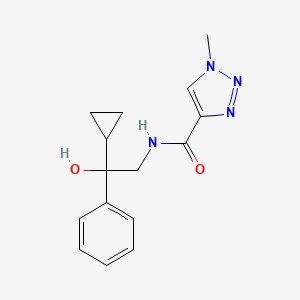
![N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495949.png)
![Ethyl 4-[[2-[[5-[(2,3-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2495951.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)
